molecular formula C16H16O2 B117636 4-(Benzyloxy)-3,5-dimethylbenzaldehyde CAS No. 144896-51-5

4-(Benzyloxy)-3,5-dimethylbenzaldehyde

Cat. No. B117636
CAS RN: 144896-51-5
M. Wt: 240.3 g/mol
InChI Key: GSYUTKRSEZMBNC-UHFFFAOYSA-N
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Description

4-(Benzyloxy)-3,5-dimethylbenzaldehyde (4-BDMBA) is a chemical compound that has been studied extensively in the scientific community. It is a derivative of benzaldehyde and has a variety of applications in research and laboratory experiments. 4-BDMBA has been studied for its biochemical and physiological effects, as well as its potential applications in scientific research.

Scientific Research Applications

Medicine: Pharmaceutical Intermediates

4-Benzyloxy-3,5-dimethylbenzaldehyde: is utilized in the synthesis of various pharmaceutical compounds. Its structure serves as a key intermediate in the formation of molecules with potential therapeutic effects. The compound’s benzyloxy group is particularly useful in protecting/deprotecting strategies during the synthesis of more complex medicinal molecules .

Material Science: Polymer Synthesis

In material science, this compound finds application in the development of new polymers. Its aromatic aldehyde group can react with other organic molecules to form polymers with specific properties, such as increased thermal stability or altered electrical conductivity .

Environmental Science: Analytical Standards

This chemical is used as a standard in environmental analytical procedures to quantify the presence of similar organic compounds in environmental samples. Its well-defined structure and properties make it an excellent reference material for chromatographic or spectroscopic analysis .

Analytical Chemistry: Chromatographic Analysis

In analytical chemistry, 4-Benzyloxy-3,5-dimethylbenzaldehyde is employed as a calibration standard in chromatography. It helps in the accurate determination of other substances within a mixture by providing a reference point for retention times and peak identification .

Organic Synthesis: Building Block

The compound serves as a versatile building block in organic synthesis. It is used to construct complex organic molecules through various reactions, including condensation, nucleophilic addition, and as a precursor for the synthesis of aromatic compounds with specific substituents .

Pharmacology: Drug Design

In pharmacology, it’s used in the design and development of new drugs. Its structure can be modified to create derivatives that interact with biological targets, aiding in the discovery of new active pharmaceutical ingredients .

Biochemistry: Enzyme Inhibition Studies

Biochemists use this compound to study enzyme inhibition. By introducing it into biochemical pathways, researchers can observe its effects on enzyme activity, which is crucial for understanding metabolic processes and designing inhibitors .

Agriculture: Pesticide Development

Lastly, in agriculture, 4-Benzyloxy-3,5-dimethylbenzaldehyde may be used in the development of pesticides. Its chemical structure can be tailored to disrupt the life cycle of pests, providing a basis for creating more effective agricultural chemicals .

Mechanism of Action

Biochemical Pathways

It’s worth noting that benzylic compounds are often involved in oxidation and reduction reactions . These reactions can lead to changes in the electron withdrawing functions into electron donating amino and alkyl groups .

Pharmacokinetics

Its molecular weight of 24030 suggests that it may be absorbed in the body. Its density of 1.1 g/mL at 25 °C may also influence its distribution and bioavailability.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-Benzyloxy-3,5-dimethylbenzaldehyde. For instance, temperature, pH, and the presence of other molecules can affect its stability and interaction with targets. It’s recommended to handle this compound in a well-ventilated place and avoid formation of dust and aerosols .

properties

IUPAC Name

3,5-dimethyl-4-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16O2/c1-12-8-15(10-17)9-13(2)16(12)18-11-14-6-4-3-5-7-14/h3-10H,11H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYUTKRSEZMBNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1OCC2=CC=CC=C2)C)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340319
Record name 4-(Benzyloxy)-3,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Benzyloxy)-3,5-dimethylbenzaldehyde

CAS RN

144896-51-5
Record name 3,5-Dimethyl-4-(phenylmethoxy)benzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=144896-51-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-(Benzyloxy)-3,5-dimethylbenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340319
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Benzaldehyde, 3,5-dimethyl-4-(phenylmethoxy)
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

A mixture of 4.6 g (30.6 mmol) of 4-hydroxy 3,5-dimethyl benzaldehyde (Example E), 4.4 g (35 mmol) of benzyl chloride and 4.8 g (35 mmol) of anhydrous potassium carbonate in 100 mL of acetonitrile, is stirred at reflux for 18 hours overnight. The reaction flask and the inorganic salts are washed with fresh acetonitrile and the solvent is removed on a rotary evaporator. A diethyl ether solution of the residue is washed with 2×25 mL of 1N potassium hydroxide solution, brine, dried (magnesium sulfate) and evaporated. Distillation through a short path apparatus affords 6.5 g of the title compound; bp 149°-152° C./0.50 mm (190°-195° C).
Quantity
4.6 g
Type
reactant
Reaction Step One
Quantity
4.4 g
Type
reactant
Reaction Step One
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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